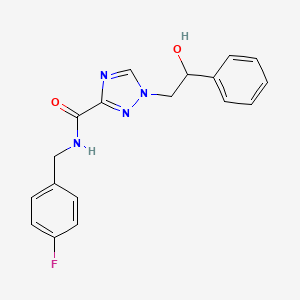

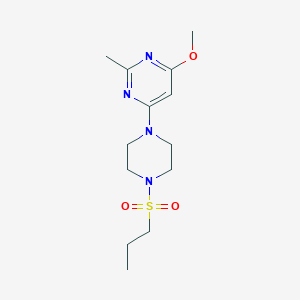

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with potential therapeutic applications. It is a triazole-based compound that has been synthesized and studied for its biological activities.

Applications De Recherche Scientifique

Synthesis and Biological Activities

- N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide and similar compounds have been a subject of interest due to their biological activities. A study focusing on a related compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, highlighted its potential as an enzyme inhibitor, which could be useful in controlling diseases like Alzheimer's and diabetes. The study used X-ray diffraction and DFT calculations to understand the drug binding mechanism and its mode of action (Saleem et al., 2018).

Intermolecular Interactions and Crystal Structure Analysis

- Another relevant study explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative. This study used crystal and powder X-ray diffraction to analyze the crystal structures and intermolecular interactions, such as C-H⋯O and lp⋯π interactions. Such studies are crucial for understanding the physical properties and potential biological applications of these compounds (Shukla et al., 2014).

Applications in HIV Treatment

- In the realm of HIV treatment, a study on 19F-NMR spectroscopy focused on a compound structurally similar to N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide, which is recognized as an HIV integrase inhibitor. The study provided insights into the metabolic fate and excretion balance of this compound, highlighting its potential application in HIV treatment (Monteagudo et al., 2007).

Antimicrobial and Antioxidant Activities

- A study synthesized a series of 1,2,3-triazole derivatives and evaluated them for antimicrobial and antioxidant activities. The research found that certain derivatives demonstrated significant ABTS scavenging activities and antimicrobial effects against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Selective Separation of Aqueous Anions

- An interesting application in chemistry is the selective separation of aqueous anions. A study used ligands, including N-4-fluorobenzyl-4-amino-1,2,4-triazole, to crystallize salts of sulphate, nitrate, and perchlorate, demonstrating the potential of these compounds in selective ion separation and indicating a possible application in environmental chemistry (Luo et al., 2017).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c19-15-8-6-13(7-9-15)10-20-18(25)17-21-12-23(22-17)11-16(24)14-4-2-1-3-5-14/h1-9,12,16,24H,10-11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLPTGNTHGQBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)

![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)

![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)

![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)

![3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2416867.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)

![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)